molecular formula C11H13NO2S B14612954 Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester CAS No. 57774-66-0

Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester

Cat. No.: B14612954
CAS No.: 57774-66-0
M. Wt: 223.29 g/mol
InChI Key: BHXSNPGMTXTURM-UHFFFAOYSA-N
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Description

Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester is a chemical compound with the molecular formula C11H13NO2S It is known for its unique structure, which includes a carbamic acid moiety linked to a thioxomethyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with ethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

57774-66-0

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

ethyl N-(4-methylbenzenecarbothioyl)carbamate

InChI

InChI=1S/C11H13NO2S/c1-3-14-11(13)12-10(15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,15)

InChI Key

BHXSNPGMTXTURM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=C(C=C1)C

Origin of Product

United States

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